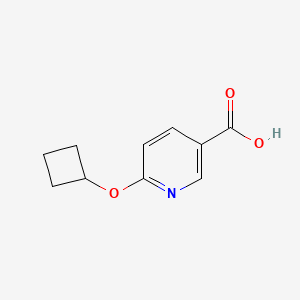

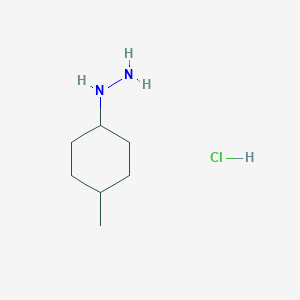

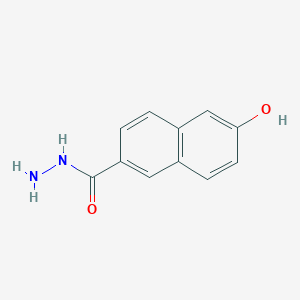

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

Übersicht

Beschreibung

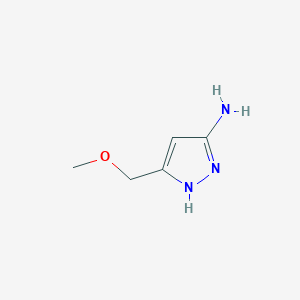

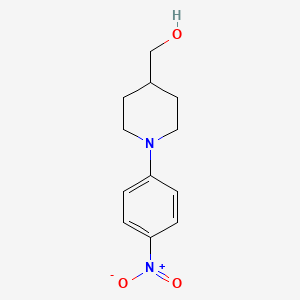

(1-(4-Nitrophenyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used in the development of new pharmaceuticals and bioactive compounds.

Medicine:

- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

- Studied for its interactions with various biological targets and pathways.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the development of new materials with specific properties.

Wirkmechanismus

Mode of Action

It is known that the compound is a derivative of organic ketones, which suggests that it may interact with biological targets in a similar manner to other ketone derivatives .

Pharmacokinetics

It is known that the compound is soluble in alcohol, ether, and ether solutions, but has low solubility in water . This suggests that its bioavailability may be influenced by these factors .

Result of Action

The molecular and cellular effects of (1-(4-Nitrophenyl)piperidin-4-yl)methanol’s action are currently unknown. As a derivative of organic ketones, it may have certain toxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in environments where alcohol, ether, or ether solutions are present . Additionally, the compound should be stored in a sealed container and kept away from heat sources and flames for safety and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Reaction with 4-Fluoro-1-nitrobenzene:

- A solution of 4-fluoro-1-nitrobenzene in dimethyl sulfoxide is prepared, and 4-piperidinemethanol is added.

- The reaction mixture is agitated at 80°C for 1 hour, then cooled and poured into water.

- The yellow precipitate formed is filtered, washed with water, and dried to obtain the product as a white powder with a yield of 99% .

-

Reaction with 1-Fluoro-4-nitrobenzene:

- A solution of 1-fluoro-4-nitrobenzene and 4-piperidinemethanol in N,N-dimethylformamide is prepared, and potassium carbonate is added.

- The mixture is stirred at 80°C for 15 hours, then cooled to room temperature.

- The mixture is poured into ice-water, stirred, and the solid is filtered, washed with water, and dried to give the product with a yield of 83.8% .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Reduction:

- The nitro group in (1-(4-Nitrophenyl)piperidin-4-yl)methanol can undergo reduction to form the corresponding amine.

- Common reagents: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

-

Oxidation:

- The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Common reagents: Chromium trioxide in acetic acid or potassium permanganate in water.

-

Substitution:

- The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

- Common reagents: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

- Reduction of the nitro group forms (1-(4-Aminophenyl)piperidin-4-yl)methanol.

- Oxidation of the hydroxymethyl group forms (1-(4-Nitrophenyl)piperidin-4-yl)formaldehyde or (1-(4-Nitrophenyl)piperidin-4-yl)carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

-

(1-(4-Aminophenyl)piperidin-4-yl)methanol:

- Similar structure but with an amino group instead of a nitro group.

- Exhibits different chemical reactivity and biological activity.

-

(1-(4-Nitrophenyl)piperidin-3-yl)methanol:

- Similar structure but with the hydroxymethyl group on the 3-position of the piperidine ring.

- Displays different physical and chemical properties.

Uniqueness:

- The combination of the nitrophenyl group and the hydroxymethyl group on the piperidine ring imparts unique chemical reactivity and biological activity to (1-(4-Nitrophenyl)piperidin-4-yl)methanol.

- Its specific structure allows for targeted interactions with various biological molecules, making it a valuable compound in scientific research.

Eigenschaften

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPUSPBJFCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634256 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471937-85-6 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.